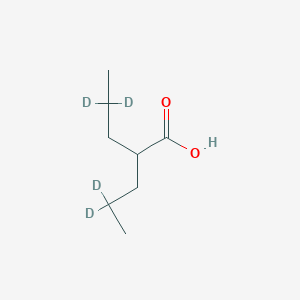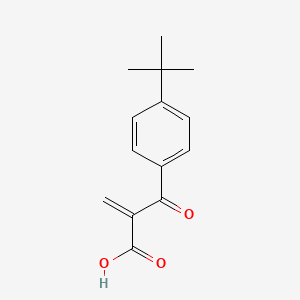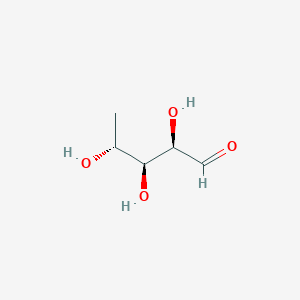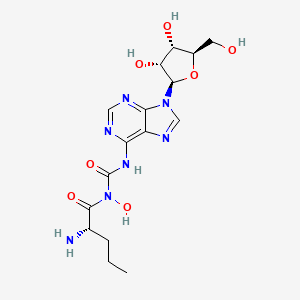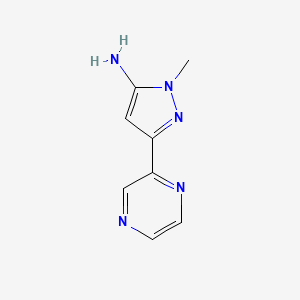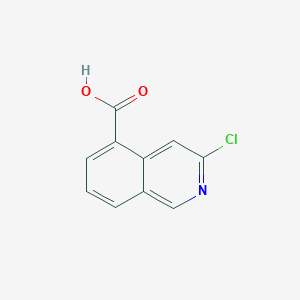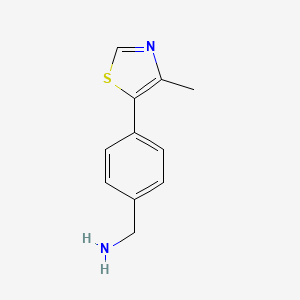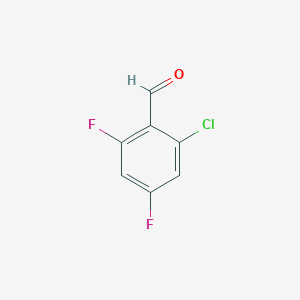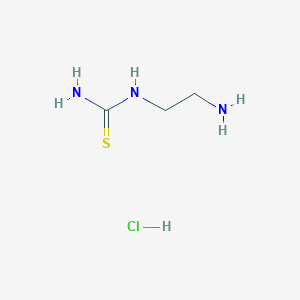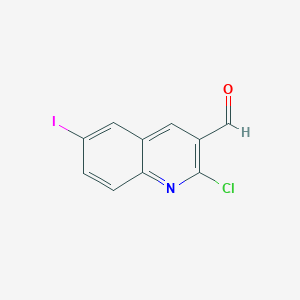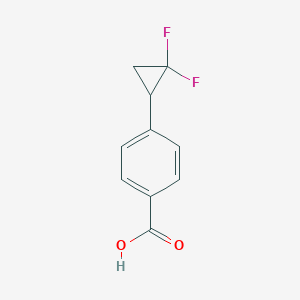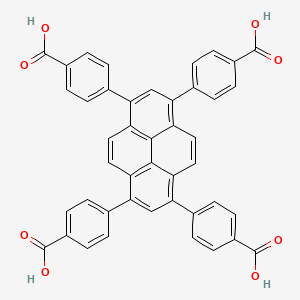
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid
Descripción general
Descripción
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is an organic compound with the molecular formula C44H26O8. It is known for its unique structure, which includes a pyrene core substituted with four benzoic acid groups at the 1, 3, 6, and 8 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid typically involves the following steps:
Oxidation of Pyrene: Pyrene is first oxidized to form pyrene-1,3,6,8-tetracarboxylic acid.
Formation of Tetrabenzoic Acid: The pyrene-1,3,6,8-tetracarboxylic acid is then reacted with benzene derivatives under specific conditions to form the final product.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoic acid groups.
Substitution: The benzoic acid groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) and various nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional carboxylic acid groups, while reduction can produce alcohols or aldehydes .
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is primarily related to its ability to interact with various molecular targets through its aromatic and carboxylic acid groups. These interactions can include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Fluorescence: Its fluorescent properties allow it to be used as a probe in imaging applications.
Electron Transfer: The compound can participate in electron transfer reactions, making it useful in electronic devices
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzaldehyde: This compound is similar in structure but has aldehyde groups instead of carboxylic acid groups.
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetraaniline: This compound has aniline groups instead of benzoic acid groups.
Uniqueness
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid is unique due to its combination of a pyrene core and four benzoic acid groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring fluorescence, electron transfer, and strong binding interactions .
Propiedades
IUPAC Name |
4-[3,6,8-tris(4-carboxyphenyl)pyren-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26O8/c45-41(46)27-9-1-23(2-10-27)35-21-36(24-3-11-28(12-4-24)42(47)48)32-19-20-34-38(26-7-15-30(16-8-26)44(51)52)22-37(25-5-13-29(14-6-25)43(49)50)33-18-17-31(35)39(32)40(33)34/h1-22H,(H,45,46)(H,47,48)(H,49,50)(H,51,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCDAMXLLUJLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933047-52-0 | |
| Record name | 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid considered a promising ligand in the development of photocatalytic MOFs?
A1: 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid exhibits unique properties that make it highly desirable for photocatalytic applications. Firstly, its large aromatic structure, consisting of a pyrene core and four benzoic acid groups, allows for strong absorption of visible light. [, ] This characteristic is crucial for efficient utilization of sunlight, a readily available and sustainable energy source. Secondly, when incorporated into MOFs, this ligand contributes to enhanced charge separation lifetimes. [] This extended lifespan of photogenerated electrons and holes is critical for promoting redox reactions, which are the foundation of photocatalysis.
Q2: Can you elaborate on the structural characteristics of MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid and how they contribute to photocatalysis?
A2: Research has shown that integrating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid as a ligand can significantly impact the structure and consequently, the photocatalytic activity of MOFs. For example, studies demonstrate a morphological shift from plate-like to octahedral structures when this ligand is introduced into a titanium-based MOF. [] This change is often accompanied by an increase in structural defects, specifically missing ligands, which can act as active sites for catalytic reactions. Additionally, these modified MOFs typically exhibit larger surface areas and pore volumes, further facilitating reactant adsorption and enhancing overall catalytic efficiency. []
Q3: What specific photocatalytic reactions have been successfully demonstrated using MOFs containing 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid?
A3: MOFs incorporating 4,4′,4″,4′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acid have shown significant promise in driving photocatalytic hydrogen peroxide (H2O2) production from dioxygen (O2) reduction. [] This reaction is of particular interest for various applications, including clean energy production and environmental remediation. Importantly, these MOFs can catalyze this reaction under visible light irradiation, showcasing their potential for sustainable and efficient H2O2 synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


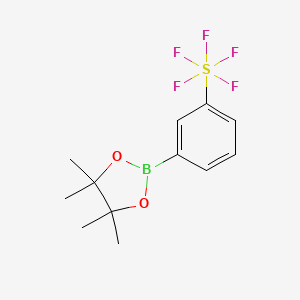
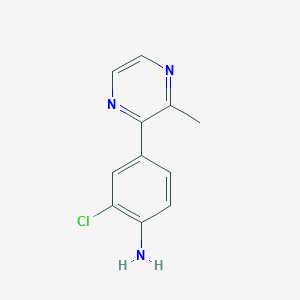
![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
